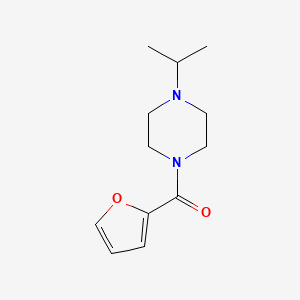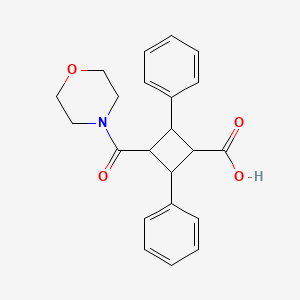
1-(2-furoyl)-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Furoyl)-4-isopropylpiperazine derivatives involves various chemical routes, including the use of 2-furoyl isothiocyanate as a precursor for synthesizing different heterocyclic systems with anticipated biological activities. These synthetic pathways can lead to the formation of compounds with diverse structural features and functionalities, indicating the versatility of the starting material in generating potentially bioactive molecules (Hemdan, 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various techniques, including X-ray diffraction. These studies reveal detailed insights into the conformation and configuration of the piperazine ring and its substituents, shedding light on the spatial arrangement and potential for molecular interactions (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
This compound can undergo numerous chemical reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions depend on the nature of the reactants and the conditions applied, resulting in the synthesis of compounds with varied chemical structures and properties. Such versatility demonstrates the compound's potential as a building block in organic synthesis (Zimmer et al., 1991).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various solvents and conditions. These properties are determined through experimental studies, which provide essential data for the compound's application in chemical synthesis and other fields (Dega‐Szafran et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various nucleophiles and electrophiles, are fundamental for its application in synthetic organic chemistry. These properties influence the compound's role as an intermediate in the synthesis of more complex molecules and its potential utility in diverse chemical reactions (Abdelhamid et al., 1992).
Scientific Research Applications
Synthesis and Biological Activities
Research involving 2-Furoyl Isothiocyanate , a structurally related compound, highlights its use as a building block for synthesizing various heterocyclic systems such as 1,2,4-triazoline and benzimidazole, among others. These synthesized compounds demonstrated antimicrobial activities, suggesting potential pharmaceutical applications (Hemdan, 2010).
A study on Furoylhydroximoyl Chloride underscored its reactivity with nucleophiles, leading to the synthesis of diverse heterocyclic derivatives, including isoxazoline and pyrrolidino[3,4-d]isoxazolin-4,6-dione. This research points to the chemical versatility and potential for generating novel compounds with various biological activities (Abdelhamid, Abdou, & Mahgoub, 1992).
Fluorescent Probes and Drug Development
- The development of a BODIPY-based fluorescent probe for a new anti-Chagas agent underscores the role of amide-containing thiazoles in drug discovery and development for treating Chagas disease. This approach facilitates in vivo biodistribution studies, crucial for understanding drug behavior and optimizing therapeutic strategies (Rodríguez et al., 2017).
Anticonvulsant Agents
- Research on Aroyl(aminoacyl)pyrroles introduces a new class of anticonvulsant agents, emphasizing the importance of structural novelty in discovering therapeutic options for epilepsy. The study identified compounds with significant potency and therapeutic index, demonstrating the potential for developing effective anticonvulsant medications (Carson et al., 1997).
Carbonic Anhydrase Inhibitors
- A study focusing on carbonic anhydrase inhibitors explored the catalytic cavity of human Carbonic Anhydrases (hCAs) for isoform selectivity, leading to the synthesis of compounds with remarkable affinity towards hCA VII. This research contributes to the understanding of enzyme inhibitors and their potential therapeutic applications, especially in conditions where carbonic anhydrase activity is implicated (Mancuso et al., 2021).
Safety and Hazards
properties
IUPAC Name |
furan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMGOTFVRYHLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

